4-氨基-1,2,5-噁二唑-3-甲酰胺

描述

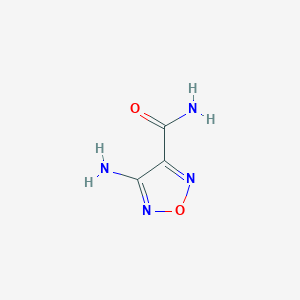

“4-Amino-1,2,5-oxadiazole-3-carboxamide” is a chemical compound with the molecular formula C3H4N4O2 . It has an average mass of 128.089 Da and a monoisotopic mass of 128.033432 Da .

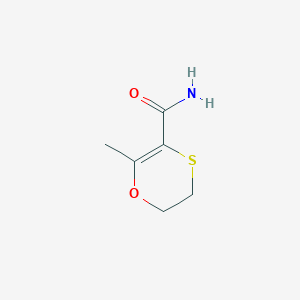

Molecular Structure Analysis

The molecular structure of “4-Amino-1,2,5-oxadiazole-3-carboxamide” consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 345.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 27.9±0.3 cm3 and a polar surface area of 108 Å2 .科学研究应用

Medicine

Oxadiazoles, including 4-Amino-1,2,5-oxadiazole-3-carboxamide, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been used in the treatment of various diseases in humans and animals .

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity . They play an important role in modern agriculture .

Anticancer Activity

Oxadiazoles have shown potential as anticancer agents . They have been used as part of the pharmacophore in anticancer drugs .

Antibacterial Activity

Many oxadiazole derivatives exhibit antibacterial properties . They have been used in the development of new antibiotics .

Antifungal Activity

Oxadiazoles have also shown antifungal properties . They can be used in the treatment of fungal infections .

Analgesic Properties

Oxadiazoles have been found to have analgesic (pain-relieving) properties . They can be used in the development of new pain relief medications .

Anti-inflammatory Properties

Oxadiazoles have anti-inflammatory properties . They can be used in the treatment of conditions involving inflammation .

High Energy Molecules

Oxadiazoles have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

作用机制

Target of Action

Similar compounds in the oxadiazole class have been studied for their anti-infective properties , suggesting potential targets could be proteins or enzymes involved in infectious diseases.

Mode of Action

It’s worth noting that related oxadiazole compounds have been studied for their interactions with targets like the trypanosoma cruzi cysteine protease cruzain .

Biochemical Pathways

Related oxadiazole compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Pharmacokinetics

The molecular formula of this compound is chno, with an average mass of 128089 Da and a monoisotopic mass of 128033432 Da , which may influence its pharmacokinetic properties.

Result of Action

Related oxadiazole compounds have been found to disrupt the growth and pathogenicity of certain bacteria .

Action Environment

It’s worth noting that the stability and reactivity of related oxadiazole compounds can vary .

属性

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUIGUVMOCOCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337332 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13300-88-4 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

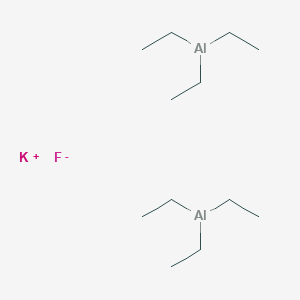

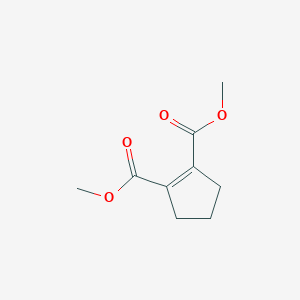

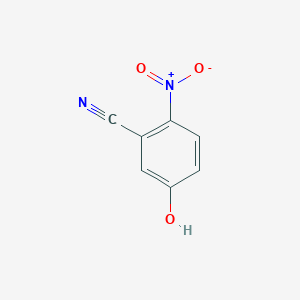

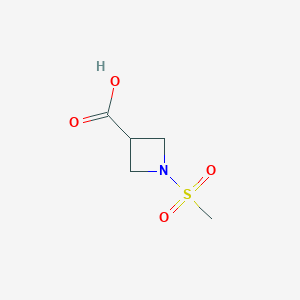

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

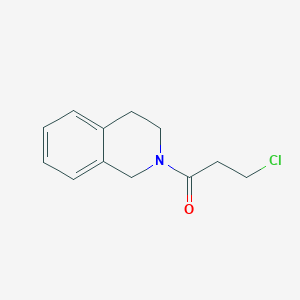

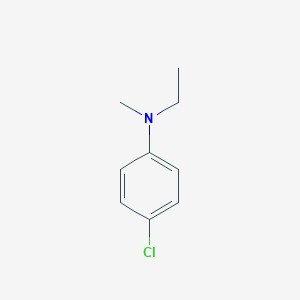

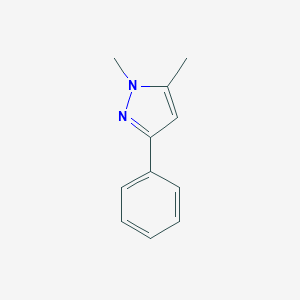

Feasible Synthetic Routes

Q & A

Q1: What insights do the crystal structures provide about the density of 4-Amino-1,2,5-oxadiazole-3-carboxamide and related compounds?

A1: X-ray crystallography revealed that 4-Amino-1,2,5-oxadiazole-3-carboxamide crystallizes in the space group P21/c with a measured density of 1.623 g/mL, closely matching the calculated density of 1.64 g/mL []. Interestingly, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, a related compound synthesized from 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, exhibited a significantly higher measured density (1.800 g/mL) than its calculated density (1.68 g/mL) []. This discrepancy, along with data from other studies, suggests that ortho-aminocarboxylic acids might possess unusually high densities, although the underlying reasons remain unclear [].

Q2: How does 4-Amino-1,2,5-oxadiazole-3-carboxamide form a three-dimensional network within its crystal structure?

A2: The crystal structure of 4-Amino-1,2,5-oxadiazole-3-carboxamide reveals a complex network stabilized by a variety of hydrogen bonds []. The asymmetric unit contains three independent molecules interconnected through intermolecular N—H⋯N, N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. This intricate web of interactions extends throughout the crystal lattice, ultimately forming a three-dimensional network structure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)